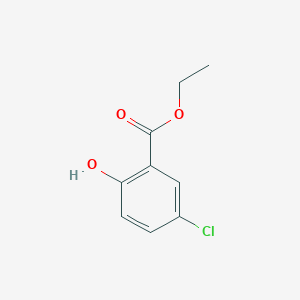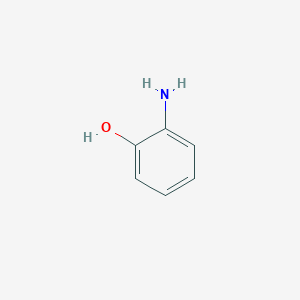
Ethyl-5-Chlorsalicylat
Übersicht
Beschreibung
5-Chlorosalicylic Acid Ethyl Ester is an organic compound that belongs to the class of esters. It is derived from 5-chlorosalicylic acid and ethanol. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its molecular formula is C9H9ClO3, and it has a molecular weight of 200.62 g/mol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug formulations due to its ester functionality, which can improve the pharmacokinetic properties of active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and as a precursor for the synthesis of materials with specific properties.
Wirkmechanismus
Target of Action
It’s structurally related to salicylic acid and 5-chlorosalicylic acid , which are known to have various biological targets. For instance, salicylic acid directly and irreversibly inhibits COX-1 and COX-2 enzymes , which are involved in the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .
Mode of Action
Salicylic acid, for example, inhibits COX-1 and COX-2 enzymes, leading to a decrease in the production of prostaglandins and thromboxanes . These molecules play a crucial role in inflammation and pain signaling, so their reduction can lead to analgesic and anti-inflammatory effects .
Biochemical Pathways
Research on 5-chlorosalicylate, a structurally related compound, suggests that it may be involved in a new bacterial degradation pathway . This pathway involves reactions catalyzed by enzymes from the 3-oxoadipate pathway (catechol 1,2-dioxygenase, muconate cycloisomerase) and the chlorocatechol pathway (maleylacetate reductase) and a trans-dienelactone hydrolase .
Pharmacokinetics
The pharmacokinetics of related compounds, such as salicylic acid, have been extensively studied
Result of Action
Related compounds like salicylic acid have been shown to have analgesic and anti-inflammatory effects due to their inhibition of cox-1 and cox-2 enzymes
Action Environment
Studies on related compounds suggest that factors such as temperature, ph, and the presence of other substances can affect their activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Chlorosalicylic Acid Ethyl Ester can be synthesized through the esterification of 5-chlorosalicylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.
Industrial Production Methods: In an industrial setting, the production of ethyl 5-chlorosalicylate involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous distillation to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.
Types of Reactions:
Hydrolysis: 5-Chlorosalicylic Acid Ethyl Ester can undergo hydrolysis in the presence of an acid or base to yield 5-chlorosalicylic acid and ethanol.
Reduction: It can be reduced to form 5-chlorosalicylic alcohol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: 5-chlorosalicylic acid and ethanol.
Reduction: 5-chlorosalicylic alcohol.
Substitution: Various substituted salicylates depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Ethyl salicylate: Similar ester derived from salicylic acid without the chlorine substitution.
Methyl 5-chlorosalicylate: Similar ester with a methyl group instead of an ethyl group.
5-chlorosalicylic acid: The parent acid from which ethyl 5-chlorosalicylate is derived.
Uniqueness: 5-Chlorosalicylic Acid Ethyl Ester is unique due to the presence of both the ester functionality and the chlorine substitution on the aromatic ring. This combination imparts specific chemical and biological properties that are distinct from other related compounds. The chlorine atom can influence the reactivity and the interaction of the compound with biological targets, making it a valuable intermediate in various synthetic and research applications.
Eigenschaften
IUPAC Name |
ethyl 5-chloro-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMSMRINTOGATK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60308377 | |
| Record name | Ethyl 5-chlorosalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60308377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15196-83-5 | |
| Record name | Ethyl 5-chlorosalicylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203330 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-chlorosalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60308377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-[4-(AMINOSULFONYL)PHENYL]ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER](/img/structure/B121057.png)













